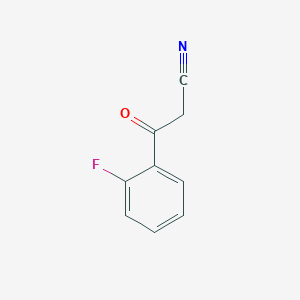

3-(2-Fluorophenyl)-3-oxopropanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-fluorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDLOBWBYQHDQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407160 | |

| Record name | 3-(2-fluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31915-26-1 | |

| Record name | 3-(2-fluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluorobenzoylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(2-Fluorophenyl)-3-oxopropanenitrile CAS number and properties

An In-depth Technical Guide to 3-(2-Fluorophenyl)-3-oxopropanenitrile

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 31915-26-1), a key intermediate in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. This document delves into its chemical and physical properties, synthesis methodologies, reactivity, and critical applications, with a particular focus on its role in drug development. Safety protocols and handling procedures are also detailed to ensure its proper use in a research and development setting. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile chemical building block.

Chemical Identity and Physicochemical Properties

This compound, also known by synonyms such as 2-Fluorobenzoylacetonitrile and o-Fluorophenacyl Cyanide, is a solid organic compound.[1][2] Its chemical structure incorporates a fluorinated phenyl ring, a ketone, and a nitrile group, making it a highly reactive and versatile precursor for more complex molecules.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 31915-26-1 | [1][4][5] |

| Molecular Formula | C₉H₆FNO | [2][5] |

| Molecular Weight | 163.15 g/mol | [2] |

| Appearance | Solid | [1][2] |

| Melting Point | 60-65 °C | [1] |

| Boiling Point | 297.3 ± 20.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in acetone, chloroform, dichloromethane, ethanol, ethyl acetate, methanol. Low solubility in water. | [1][2] |

| Flash Point | 133.6 ± 21.8 °C | [1] |

| pKa (Predicted) | 6.11 ± 0.10 | [1] |

Synthesis and Manufacturing

While specific industrial-scale synthesis protocols are proprietary, the synthesis of this compound can be achieved through established organic chemistry reactions. A common and logical approach involves the condensation of a 2-fluorophenyl ketone derivative with a source of the nitrile group. Beta-ketonitriles like this are valuable C3 synthons in various cyclization and condensation reactions.[6]

A plausible synthetic route is the Claisen condensation between an ester of 2-fluorobenzoic acid (e.g., ethyl 2-fluorobenzoate) and acetonitrile, using a strong base such as sodium ethoxide or sodium hydride to facilitate the reaction.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of various organic compounds, including drugs and pesticides.[1] Its bifunctional nature allows it to be a versatile building block for constructing more complex heterocyclic structures, which are common motifs in pharmaceuticals.[6]

Role as a Pharmaceutical Intermediate

The presence of a fluorine atom is a key feature for modern drug development. Fluorine's unique electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[7] The ortho-fluorine substitution on the phenyl ring can sterically hinder oxidative metabolism at adjacent positions, potentially leading to a longer half-life of the final active pharmaceutical ingredient (API).[7]

This compound is listed as an impurity of Blonanserin, an atypical antipsychotic, which highlights its role as a precursor or intermediate in the synthesis of such complex molecules.[1]

Caption: Role as a building block in drug discovery.

Synthesis of Heterocyclic Compounds

The β-ketonitrile moiety is a classic precursor for synthesizing a variety of heterocyclic systems. For instance, it can react with amidines, ureas, or guanidines to form pyrimidine rings.[6] It can also be used in the synthesis of substituted pyridines, which are prevalent in medicinal chemistry.[6][8]

Chemical Reactivity

The reactivity of this compound is dictated by its three primary functional groups:

-

Ketone Carbonyl Group: Susceptible to nucleophilic attack and can be reduced to a secondary alcohol. It is the site for condensation reactions.

-

Nitrile Group: Can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[9]

-

α-Methylene Protons: The protons on the carbon between the ketone and nitrile groups are acidic and can be deprotonated by a base, forming a nucleophilic enolate. This is key to its utility in alkylation and condensation reactions.

-

Fluorophenyl Ring: The fluorine atom deactivates the ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution under certain conditions.

Safety, Handling, and Storage

DANGER: This compound is highly toxic and requires stringent safety measures during handling.

Table 2: GHS Hazard and Precautionary Statements

| Hazard Class | GHS Statement | Source |

| Acute Toxicity (Oral) | H301: Toxic if swallowed. | |

| Acute Toxicity (Dermal) | H311: Toxic in contact with skin. | |

| Acute Toxicity (Inhalation) | H330: Fatal if inhaled. | |

| Aquatic Hazard (Acute) | H402: Harmful to aquatic life. |

Handling and Personal Protective Equipment (PPE)

-

Work exclusively in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Avoid breathing mist, vapors, or dust.

-

Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and safety goggles.[1] For operations with a risk of inhalation, wear respiratory protection.

-

Wash skin thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

-

Store in a cool, dry, and well-ventilated area.[2]

-

Keep the container tightly sealed to prevent exposure to moisture and air.[2]

-

Store away from incompatible materials such as strong oxidizing agents, flammable substances, and strong acids.[1][2]

-

The storage area should be secure and accessible only to authorized personnel.

Experimental Protocol: Generalized Synthesis of Substituted Pyridines

This protocol provides a general methodology for using a β-ketonitrile like this compound in a multicomponent reaction to synthesize a substituted pyridine, a common scaffold in medicinal chemistry.[10]

Objective: To synthesize a 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.

Materials:

-

This compound

-

An appropriate aldehyde (e.g., benzaldehyde)

-

An active methylene compound (e.g., malononitrile)

-

Ammonium acetate

-

Ethanol or n-butanol as solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound (1 eq.), the selected aldehyde (1 eq.), the active methylene compound (1 eq.), and an excess of ammonium acetate (approx. 8 eq.).

-

Add the solvent (e.g., ethanol) to the flask.

-

Heat the mixture to reflux with constant stirring.[11]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.[6]

-

If a precipitate forms, collect the solid product by filtration.

-

Wash the crude product with cold ethanol and then water to remove residual ammonium acetate.

-

Dry the product. Further purification can be achieved by recrystallization from a suitable solvent like dioxane or an ethanol/acetic acid mixture.[6][11]

Conclusion

This compound is a high-value chemical intermediate with significant utility in the synthesis of complex organic molecules. Its strategic combination of a ketone, a nitrile, and a fluorinated aromatic ring makes it an indispensable building block for creating novel heterocyclic compounds with potential applications in medicine and agriculture. The fluorine atom, in particular, offers a strategic advantage in drug design by enhancing metabolic stability. However, its high toxicity necessitates strict adherence to safety and handling protocols. This guide provides the foundational knowledge for researchers to effectively and safely utilize this compound in their synthetic endeavors.

References

- BIOSYNCE. (n.d.). This compound CAS 31915-26-1.

- BLDpharm. (n.d.). 31915-26-1|this compound.

- Benchchem. (n.d.). 3-Cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- Methylamine Supplier. (n.d.). This compound.

- Sigma-Aldrich. (2024). Safety Data Sheet for this compound.

- Tokyo Chemical Industry. (n.d.). 2-Fluorobenzonitrile.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Fluorinated Compounds in Modern Drug Development.

- National Institutes of Health (NIH). (n.d.). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives.

- Benchchem. (n.d.). Application Notes and Protocols: 3-Oxopropanenitrile in Heterocyclic Compound Synthesis.

- Smolecule. (2024). Buy 2-(3-Chlorophenyl)-3-oxopropanenitrile.

- ResearchGate. (2015). Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6 - methyl imidazo [1, 2-a] pyridin-3-yl]-6"-aryl nicotinonitrile.

- National Institutes of Health (NIH). (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates.

Sources

- 1. biosynce.com [biosynce.com]

- 2. This compound: Properties, Synthesis, Applications & Safety | Supplier & Manufacturer China [nj-finechem.com]

- 3. 3-Cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile | Benchchem [benchchem.com]

- 4. 31915-26-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Buy 2-(3-Chlorophenyl)-3-oxopropanenitrile [smolecule.com]

- 10. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

3-(2-Fluorophenyl)-3-oxopropanenitrile chemical structure and IUPAC name

An In-depth Technical Guide to 3-(2-Fluorophenyl)-3-oxopropanenitrile

Abstract: This technical guide provides a comprehensive overview of this compound (also known as 2-Fluorobenzoylacetonitrile), a pivotal intermediate in synthetic and medicinal chemistry. We delve into its chemical structure, IUPAC nomenclature, and physicochemical properties. This document outlines a robust, field-proven protocol for its synthesis via Claisen condensation, including a mechanistic discussion on the causality of the reaction steps. Furthermore, a detailed analysis of its spectroscopic profile is presented to serve as a benchmark for its structural elucidation. The guide explores the compound's core chemical reactivity, highlighting its utility as a versatile C3 synthon for the construction of complex heterocyclic scaffolds. Finally, we discuss its documented biological significance, particularly its potent anti-inflammatory properties, to inform its potential applications in drug discovery and development programs.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional organic compound belonging to the class of α-cyanoketones. Its structure incorporates a 2-fluorophenyl moiety, a ketone carbonyl group, and a nitrile group, all of which contribute to its unique reactivity and synthetic potential.

1.1. Chemical Structure

1.2. Nomenclature and Key Identifiers

-

IUPAC Name: this compound.[1]

-

Common Synonyms: 2-Fluorobenzoylacetonitrile.[2]

-

CAS Number: 31915-26-1.[3]

-

Molecular Formula: C₉H₆FNO.[4]

-

Molecular Weight: 163.15 g/mol .[4]

1.3. Physicochemical Data

The key physicochemical properties are summarized below, providing essential data for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| Appearance | Yellow Solid | [1] |

| Melting Point | 60-62 °C | [1] |

| Boiling Point | 297.3±20.0 °C (Predicted) | [1] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, Methanol. Low solubility in water. | [1][5] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container away from incompatible substances like oxidizing agents. | [5] |

Synthesis and Mechanism

The most common and efficient synthesis of benzoylacetonitriles involves the base-mediated condensation of an appropriate benzoic acid ester with acetonitrile. This method, a variation of the Claisen condensation, is widely adopted due to its high yields and operational simplicity.

2.1. Recommended Synthetic Protocol: Condensation of Ethyl 2-Fluorobenzoate with Acetonitrile

This protocol describes a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

Ethyl 2-fluorobenzoate

-

Acetonitrile (anhydrous)

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer

Procedure:

-

Reaction Setup: Equip a flame-dried three-necked round-bottom flask with a reflux condenser, a magnetic stir bar, and an addition funnel under a nitrogen or argon atmosphere.

-

Base Suspension: Suspend sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether. If using sodium hydride, wash the dispersion with anhydrous hexanes to remove mineral oil and suspend the NaH in anhydrous THF.

-

Nucleophile Formation: To the stirred base suspension, add anhydrous acetonitrile (1.5 to 2.0 equivalents) dropwise at room temperature. The exotherm should be managed by external cooling if necessary. Stir the mixture for 30 minutes to ensure complete formation of the acetonitrile anion.

-

Condensation: Add a solution of ethyl 2-fluorobenzoate (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture via the addition funnel.

-

Reaction: After the addition is complete, heat the mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~2-3).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude yellow solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

2.2. Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Spectroscopic Profile

The confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques. The expected data provides a reliable fingerprint for compound identification and quality control.[6][7]

3.1. Summary of Spectroscopic Data

| Technique | Functional Group | Expected Chemical Shift / Frequency |

| ¹H NMR | Aromatic Protons (C₆H₄F) | δ 7.2 - 8.0 ppm |

| Methylene Protons (-CH₂-) | δ 4.0 - 4.5 ppm (singlet) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 185 - 195 ppm |

| Aromatic Carbons | δ 115 - 165 ppm (including C-F coupled signals) | |

| Nitrile Carbon (C≡N) | δ 114 - 120 ppm | |

| Methylene Carbon (-CH₂-) | δ 30 - 35 ppm | |

| IR Spectroscopy | Nitrile Stretch (ν C≡N) | 2250 - 2270 cm⁻¹ |

| Carbonyl Stretch (ν C=O) | 1680 - 1700 cm⁻¹ | |

| Aromatic C=C Stretch | 1580 - 1610 cm⁻¹ | |

| C-F Stretch | 1200 - 1250 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 163.04 |

3.2. Detailed Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is characterized by a complex multiplet pattern in the aromatic region (δ 7.2-8.0 ppm) corresponding to the four protons of the 2-fluorophenyl group. A key diagnostic signal is a sharp singlet observed around δ 4.0-4.5 ppm, integrating to two protons, which corresponds to the active methylene group flanked by the electron-withdrawing carbonyl and nitrile functionalities.[7]

-

¹³C NMR: The carbon spectrum will show the carbonyl carbon at a significantly downfield shift (δ ~190 ppm). The nitrile carbon appears around δ 115 ppm.[7] The aromatic region will display six distinct signals, with their chemical shifts and splitting patterns influenced by the fluorine substituent (C-F coupling).

-

IR Spectroscopy: The infrared spectrum provides definitive evidence for the key functional groups. A strong, sharp absorption band around 2260 cm⁻¹ confirms the presence of the nitrile group (C≡N). Another strong absorption near 1690 cm⁻¹ is characteristic of the conjugated ketone carbonyl (C=O) stretch.[7]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₉H₆FNO with a molecular ion peak at m/z 163.0434. The fragmentation pattern would likely involve the loss of CO (m/z 28) and the cleavage of the benzoyl group [C₆H₄FCO]⁺ (m/z 123).

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its bifunctional nature, possessing multiple reactive sites that can be selectively targeted.

4.1. Core Reactivity Principles

The molecule's reactivity is dominated by three key features:

-

The Acidic α-Methylene Protons: The protons on the carbon between the ketone and nitrile groups are highly acidic (pKa ~6-7) due to the resonance stabilization of the resulting carbanion by both adjacent electron-withdrawing groups. This allows for easy deprotonation to form a potent carbon nucleophile, which can participate in alkylation, acylation, and condensation reactions.

-

The Electrophilic Carbonyl Carbon: The ketone group is susceptible to nucleophilic attack by a wide range of nucleophiles, including organometallics, hydrides, and amines.

-

The Electrophilic Nitrile Group: The nitrile group can undergo hydrolysis to form amides or carboxylic acids, reduction to amines, or participate in cycloaddition reactions.

Caption: Key reactivity sites of this compound.

4.2. Application in Heterocyclic Synthesis: Pyrazole Formation

A prime example of its utility is in the synthesis of pyrazoles, a common scaffold in pharmaceuticals. The reaction with hydrazine or its derivatives proceeds via a cyclocondensation mechanism.[1][8]

Protocol: Synthesis of 3-Amino-5-(2-fluorophenyl)-1H-pyrazole

-

Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).[8]

-

Stir the reaction mixture at room temperature or with gentle heating (50-60 °C) for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, the product often precipitates.

-

Cool the mixture, collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Biological Significance and Therapeutic Potential

Beyond its role as a synthetic intermediate, the benzoylacetonitrile scaffold has demonstrated direct biological activity, making it a topic of interest for drug development professionals.

5.1. Anti-inflammatory and Anti-arthritic Activity

A seminal study published in the Journal of Medicinal Chemistry investigated a series of benzoylacetonitriles for anti-inflammatory activity.[9] The research demonstrated that benzoylacetonitrile and its derivatives possess potent efficacy in the rat adjuvant arthritis model, a standard preclinical model for rheumatoid arthritis.[9] Notably, the study found that fluorine substitution on the phenyl ring was well-tolerated, with the ortho-fluoro analog—this compound—retaining significant anti-inflammatory activity.[9] This finding establishes the compound as a valid lead structure for the development of novel anti-arthritic agents.

5.2. The Role of the Fluorine Substituent

The incorporation of fluorine is a well-established strategy in medicinal chemistry. The fluorine atom at the ortho position can influence the molecule's properties in several ways:

-

Metabolic Stability: The C-F bond is very strong, which can block metabolic oxidation at that position, potentially increasing the compound's biological half-life.[10]

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with biological targets, enhancing binding affinity and selectivity.

-

Conformational Effects: The steric bulk and electronegativity of fluorine can influence the preferred conformation of the phenyl ring relative to the rest of the molecule, which can be critical for fitting into a protein's active site.

Conclusion

This compound is a high-value chemical entity characterized by its structural simplicity and profound synthetic versatility. Its accessible synthesis, well-defined spectroscopic properties, and multi-faceted reactivity make it an indispensable building block for constructing complex molecular architectures, particularly nitrogen-containing heterocycles. Furthermore, its inherent anti-inflammatory properties, supported by preclinical data, underscore its potential as a foundational scaffold for future drug discovery efforts. This guide provides the essential technical knowledge for researchers and scientists to effectively utilize this compound in their synthetic and medicinal chemistry programs.

References

- Benchchem. 3-Cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile | Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsyfctyCa7C-ze3XFVdTYxkUHD5o2tZJmhNLsQ_dcdVazIwYHWxM6AbfgNKKQ4A93BkprlAVtZ0reg9vLdR9KcLCLRCrLwoy5YyEGA8fh7l0jB4Eq580evJbptqVGt5bcWktzyjT4=

- BIOSYNCE. This compound CAS 31915-26-1 - BIOSYNCE. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8Zq5zDQNSU1c0lnQPU2_ZlTFyNMCsx-TBgfacwlvp-V1BnFBSi4Lw8PbwYZKQtoc4muzxirlIUw5bUpk3x5qyHcHEve8Jm97FTwhHWzEwmEF2B2WfQR1islSQ0GKjJiqkE9PZcw-W9Lr6G_hEFDHcGCXEiBbqZLip4IP2iUBy1FkDFG4TaA5P3mffJm5KKMjFo9JaRnC9FMut2H9wUVJYuZE=

- CymitQuimica. 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile | CymitQuimica. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvLlhbyDXcK12NpGqZqRqWyNNEuaxcFxWAhV1dIFqNhHAa1Y17jNe23yuJfv1aJ-eOtRhlUQc4XzdFM0PEIQDKfYaR2msyzplnJk_kzssTJf2ZS-_vp4xaCgT73y6483L3d2PKXaxvlIUJVPBo1NpBe7cxkzXN0kOl78OmiFgTUoLXgVuy3PbfIdJi9DuntJmvvzaICxtxHZNno1zGuw==

- ChemicalBook. 3-(2-Fluorophenyl)-3-oxopropionitrile(31915-26-1) 1 H NMR - ChemicalBook. Available at: https://www.chemicalbook.com/spectrum/31915-26-1_1HNMR.htm

- ChemicalBook. 3-(2-Fluorophenyl)-3-oxopropionitrile - ChemicalBook. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB4496841_EN.htm

- ChemicalBook. 3-(2-Fluorophenyl)-3-oxopropionitrile | 31915-26-1 - ChemicalBook. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4496841.htm

- BLDpharm. 31915-26-1|this compound - BLDpharm. Available at: https://www.bldpharm.com/products/31915-26-1.html

- Ridge, D. N., et al. (1979). Potential antiarthritic agents. 2. Benzoylacetonitriles and beta-aminocinnamonitriles. Journal of Medicinal Chemistry, 22(11), 1385-9. Available at: https://pubmed.ncbi.nlm.nih.gov/533886/

- Smolecule. 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile - Smolecule. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3pzBO-5Puy8tU1rChBlJ58WWOv4A1Pf50TxUqYI8jq8plZ8pGtu5VDhXz9VovYdCeyOaj4mpbUbsIor33F3phNxXpB32DrlW2Iu9aDbbZKqY4E-f_DnRAFqETHkZSgGbIPjZkOQ==

- Khidre, R. E., & Abdel-Wahab, B. F. (2013). Application of Benzoylacetonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry, 17(2), 1-15. Available at: https://www.researchgate.

- PubChemLite. 3-(3-fluorophenyl)-3-oxopropanenitrile (C9H6FNO) - PubChemLite. Available at: https://pubchemlite.org/compound/3-(3-fluorophenyl)-3-oxopropanenitrile

- Methylamine Supplier. This compound - Methylamine Supplier. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJEpZSIaC5SmLx48AVI_uXmkbbhwWYHYtZkFXaQ8NIXqVIsKm1WsJN0Lcf_i8xEYmrvl9391_eDoqZCij2iZBPMLFlJAPbqFDwFHHDpNHQo3018w_ah0C2VKJD99K8nFjDxWQsJy7xzQUc534dZLNSPNWirHvDV1ZqH9C1CBsZg4Ovg6kQNAfiChx1a3ygnCPJs8pzZek3FHMJAq1S

- Santa Cruz Biotechnology. 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile | CAS 303144-50-5 | SCBT. Available at: https://www.scbt.com/p/2-5-2-fluorobenzoyl-2-thienyl-acetonitrile-303144-50-5

- Ren, X., et al. (2021). Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. Organic Letters, 23(7), 2527-2532. Available at: https://pubs.acs.org/doi/10.1021/acs.orglett.1c00465

- Benchchem. Spectroscopic Profile of 3-Oxopropanenitrile: A Technical Guide - Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6kzkYZTOkbzU4AkpkDca0aI9-peGTHwEi9wdoKnPXoqH4E0ToSyQoAfYtg_VbxT5B2_5TB0FDvKTRW9-Q6x0tSiakIgHLNB2aB84uo8qONWuBfV3KKBQoaKowApSYMoYq1EEL8xqTpD2F8f-JPJrR67hhjGW3ESqvkALXZjnHYCsdSfssZhE3G65k3ZMZKuNJvUjJYaVi4C4XNg==

- Al-Omar, M. A. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(11), 8124-8185. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6259275/

- Benchchem. Application Notes and Protocols: 3-Oxopropanenitrile in Heterocyclic Compound Synthesis - Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkygKF3qbmhNEvJ4qYVel0ICpNtveC29jEpJzQJlMMSge7GbAKKObQQVJOIIeSiCopsWbw_2mNg2HXyogqLYn3YLFWGnPTCE1BRxGyYHIUPydBi-gQ4Lf_4-0ttGN_iYhBACo5YPjmdA2xGe_I1qlwIStr2O97ZNLUeo5WrIQMlAA1E6EHms7bE2JqbGppgmby-1BYSN4PdkFSgI2CvwH5tHiNASti6HCT_meSZC2X3ciXMQ==

- ChemicalBook. 2-[4-(4-FLUOROBENZOYL)PHENYL]-2-(4-FLUOROPHENYL)ACETONITRILE Product Description - ChemicalBook. Available at: https://www.chemicalbook.com/product_339115-12-7.htm

- Sigma-Aldrich. This compound AldrichCPR | Sigma. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/651346

- Chemical-Suppliers.com. 2-[4-(4-fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile. Available at: https://www.chemical-suppliers.com/supplier/2-%5B4-(4-fluorobenzoyl)phenyl%5D-2-(4-fluorophenyl)acetonitrile_339115-12-7.html

- Mayr, H., & Breugst, M. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Organic & Biomolecular Chemistry, 19(8), 1734-1746. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7905470/

- Organic Chemistry Portal. Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. Available at: https://www.organic-chemistry.org/abstracts/lit4/189.shtm

- Gouda, M. A., et al. (2015). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 20(9), 17312-17326. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272990/

- Mayr, H., & Breugst, M. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02428a

- Ioniță, G., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 25(18), 4158. Available at: https://www.mdpi.com/1420-3049/25/18/4158

- Sigmund, V. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226. Available at: https://pubs.acs.org/doi/10.1021/jacs.3c05044

- SpectraBase. 2-((4-chlorophenyl)amino)-3,3-difluoro-2-(3-methoxyphenyl)propanenitrile - SpectraBase. Available at: https://spectrabase.com/compound/8FiJz8preuA

- Benchchem. literature review on the applications of substituted benzotriazoles in medicinal chemistry - Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxWf8TT2vBOE_TC35TTDoqtjQg_Z3Rl3DAtnByEhgRbQUIDRTIQGTa3JsOgCXi-5bpeoC0AKP4gGk28H7rGjUtMSb7_nDPsfa6rYqwjvCWeUACd3mpUg-teHH7mv1Pzi8AaQsGkQN3QT6vUCZOIvpuj6cr7Gr8C6GDj5JoNZxohopJkDRv0pW5u1zHrLDvsBWHrchBrJygi36rHgAbkviGKWxQnYDco4pfkGXJWJKB19o4gG4IM8A=

- MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available at: https://www.mdpi.com/2673-4584/7/4/118

- Justia Patents. 6-(hydroxymethyl-ethyl)pyridines. Available at: https://patents.justia.

Sources

- 1. 3-(2-Fluorophenyl)-3-oxopropionitrile CAS#: 31915-26-1 [m.chemicalbook.com]

- 2. 3-(2-Fluorophenyl)-3-oxopropionitrile | 31915-26-1 [chemicalbook.com]

- 3. biosynce.com [biosynce.com]

- 4. 31915-26-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound: Properties, Synthesis, Applications & Safety | Supplier & Manufacturer China [nj-finechem.com]

- 6. 3-(2-Fluorophenyl)-3-oxopropionitrile(31915-26-1) 1H NMR [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Potential antiarthritic agents. 2. Benzoylacetonitriles and beta-aminocinnamonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

3-(2-Fluorophenyl)-3-oxopropanenitrile molecular weight and formula

An In-Depth Technical Guide to 3-(2-Fluorophenyl)-3-oxopropanenitrile (2-Fluorobenzoylacetonitrile)

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in modern synthetic chemistry. Known commonly as 2-Fluorobenzoylacetonitrile, this β-keto nitrile is a valuable building block for the synthesis of a wide range of heterocyclic compounds, which are pivotal in pharmaceutical and agrochemical research. This document details the compound's core molecular properties, provides a validated experimental protocol for its synthesis, explores its synthetic applications with a case study, and outlines essential safety and handling procedures. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights into the utility of this versatile reagent.

Core Molecular Profile

This compound is a bifunctional organic compound featuring a ketone and a nitrile group, making it a highly reactive and versatile synthon. The presence of a fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties and biological activity in derivative compounds.

Chemical Structure

Spectroscopic Data of 3-(2-Fluorophenyl)-3-oxopropanenitrile: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(2-Fluorophenyl)-3-oxopropanenitrile, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification, characterization, and utilization in complex synthetic pathways.

Molecular Structure and Overview

This compound, also known as 2-fluorobenzoylacetonitrile, possesses a molecular formula of C₉H₆FNO and a molecular weight of 163.15 g/mol . Its structure features a 2-fluorophenyl group attached to a β-ketonitrile moiety. This combination of a ketone, a nitrile, and an aromatic ring with an ortho-fluoro substituent gives rise to a unique spectroscopic fingerprint. Understanding these spectral characteristics is paramount for confirming the successful synthesis of the molecule and for its application in further chemical transformations.

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; F [label="F", fontcolor="#EA4335"]; C7 [label="C"]; O [label="O", fontcolor="#EA4335"]; C8 [label="C"]; C9 [label="C"]; N [label="N", fontcolor="#4285F4"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- F; C6 -- C7; C7 -- O [style=double]; C7 -- C8; C8 -- C9; C9 -- N [style=triple];

C2 -- H1; C3 -- H2; C4 -- H3; C5 -- H4; C8 -- H5; C8 -- H6; }

Figure 1: Molecular structure of this compound.

Synthesis Protocol: Claisen Condensation

A common and effective method for the synthesis of this compound is the Claisen condensation between an appropriate ester and acetonitrile.[1] This reaction forms the crucial carbon-carbon bond between the carbonyl carbon and the methylene group of the nitrile.

Experimental Workflow: Synthesis

start [label="Start: Prepare Reactants", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reactants [label="Methyl 2-fluorobenzoate\nAcetonitrile\nSodium ethoxide (base)"]; reaction [label="Claisen Condensation\nAnhydrous solvent (e.g., THF)\nInert atmosphere (N₂ or Ar)\nStir at room temperature"]; quench [label="Quench Reaction\nAcidic workup (e.g., dilute HCl)"]; extraction [label="Liquid-Liquid Extraction\nOrganic solvent (e.g., Ethyl acetate)\nBrine wash"]; drying [label="Dry Organic Layer\nAnhydrous Na₂SO₄ or MgSO₄"]; purification [label="Purification\nSilica gel column chromatography"]; end [label="End: Characterize Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> reactants; reactants -> reaction; reaction -> quench; quench -> extraction; extraction -> drying; drying -> purification; purification -> end; }

Figure 2: General workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Preparation: To a solution of sodium ethoxide in anhydrous ethanol, add acetonitrile dropwise under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

Addition of Ester: To the resulting solution, add a solution of methyl 2-fluorobenzoate in anhydrous ethanol dropwise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of dilute hydrochloric acid until the solution is acidic.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. The spectrum of this compound is characterized by signals from the aromatic protons of the 2-fluorophenyl ring and the methylene protons of the propanenitrile backbone.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Aromatic (4H) | 7.20 - 8.10 | Multiplet | 4H | - |

| Methylene (-CH₂-) | ~4.0 | Singlet | 2H | - |

Interpretation:

-

Aromatic Region (7.20 - 8.10 ppm): The four protons on the 2-fluorophenyl ring appear as a complex multiplet in this region. The ortho, meta, and para protons to the carbonyl group will have distinct chemical shifts and will be further split by the adjacent fluorine atom and other protons.

-

Methylene Protons (~4.0 ppm): The two protons of the methylene group adjacent to the carbonyl and nitrile groups appear as a singlet. The presence of two electron-withdrawing groups deshields these protons, shifting their signal downfield. The absence of adjacent protons results in a singlet multiplicity.

¹³C NMR Spectroscopic Data (Predicted)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~190 |

| Aromatic (C-F) | ~160 (doublet, ¹JCF ≈ 250 Hz) |

| Aromatic (C-CO) | ~135 |

| Aromatic (CH) | 125 - 132 |

| Nitrile (C≡N) | ~115 |

| Methylene (-CH₂-) | ~45 |

Interpretation:

-

Carbonyl Carbon (~190 ppm): The carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.

-

Aromatic Carbons (125 - 160 ppm): The six carbons of the fluorophenyl ring will appear in this region. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF).

-

Nitrile Carbon (~115 ppm): The nitrile carbon appears in the characteristic region for this functional group.

-

Methylene Carbon (~45 ppm): The methylene carbon is shielded relative to the aromatic carbons and appears at a more upfield position.

Infrared (IR) Spectroscopic Data

The IR spectrum is instrumental in identifying the key functional groups within the molecule. The characteristic vibrational frequencies of the carbonyl, nitrile, and aromatic C-F bonds are prominent features.[4][5]

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2260 - 2240 | Medium |

| C=O (Ketone) | 1715 - 1680 | Strong |

| C=C (Aromatic) | 1600 - 1450 | Medium to Weak |

| C-F (Aromatic) | 1250 - 1100 | Strong |

Interpretation:

-

Nitrile Stretch (2260 - 2240 cm⁻¹): A sharp, medium intensity peak in this region is a clear indicator of the nitrile functional group.

-

Carbonyl Stretch (1715 - 1680 cm⁻¹): A strong, sharp absorption band in this region confirms the presence of the ketone. Conjugation with the aromatic ring may shift this peak to a slightly lower wavenumber.

-

Aromatic C=C Bending (1600 - 1450 cm⁻¹): Multiple sharp peaks of medium to weak intensity are characteristic of the carbon-carbon double bond vibrations within the aromatic ring.

-

Aromatic C-F Stretch (1250 - 1100 cm⁻¹): A strong absorption in this region is indicative of the carbon-fluorine bond.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation.

Expected Molecular Ion Peak:

-

[M]⁺: m/z = 163.04

Proposed Fragmentation Pathway

M [label="[C₉H₆FNO]⁺˙\nm/z = 163"]; F1 [label="[C₇H₄FO]⁺\nm/z = 123"]; F2 [label="[C₆H₄F]⁺\nm/z = 95"];

M -> F1 [label="- CH₂CN"]; F1 -> F2 [label="- CO"]; }

Figure 3: A plausible fragmentation pathway for this compound.

Interpretation:

-

Molecular Ion (m/z = 163): The molecular ion peak should be observable, corresponding to the molecular weight of the compound.

-

Fragment at m/z = 123: Loss of the cyanomethyl radical (•CH₂CN) from the molecular ion would result in the formation of the 2-fluorobenzoyl cation, a stable acylium ion. This is expected to be a prominent peak.

-

Fragment at m/z = 95: Subsequent loss of a neutral carbon monoxide (CO) molecule from the 2-fluorobenzoyl cation would lead to the formation of the 2-fluorophenyl cation.

Conclusion

The spectroscopic data presented in this guide provide a detailed and practical framework for the identification and characterization of this compound. The combination of ¹H NMR, predicted ¹³C NMR, IR, and MS data offers a multi-faceted approach to confirming the structure and purity of this important synthetic intermediate. The provided synthetic protocol and workflow diagrams further enhance the utility of this guide for researchers in the field of organic and medicinal chemistry.

References

Please note that while the following references provide valuable context and information on related compounds and techniques, a direct, comprehensive publication detailing all spectroscopic data for this compound was not identified. The data presented herein is a synthesis of available information, established spectroscopic principles, and predictions.

-

BIOSYNCE. This compound CAS 31915-26-1. [Link]

- Google Patents. Preparation method of 2-fluoro-5-formylbenzonitrile.

-

University of California, Santa Cruz. IR Tables. [Link]

- Google Patents. Preparation method for high-purity 4-fluorobenzoylacetonitrile.

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Specac. Interpreting Infrared Spectra. [Link]

-

University of Massachusetts Lowell. The Claisen Condensation. [Link]

-

GenTech Scientific. What Factors Influence Fragmentation in Mass Spectrometry?. [Link]

-

Cheminfo.org. Predict 13C NMR spectra. [Link]

-

YouTube. common fragmentation mechanisms in mass spectrometry. [Link]

-

YouTube. Fragmentation in Mass Spectrometry. [Link]

-

Organic Chemistry Portal. Claisen Condensation. [Link]

Sources

An In-depth Technical Guide to the Purity Analysis of 3-(2-Fluorophenyl)-3-oxopropanenitrile

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 3-(2-Fluorophenyl)-3-oxopropanenitrile, a versatile building block in the synthesis of various pharmacologically active compounds, rigorous purity analysis is paramount.[1] The presence of even minute quantities of impurities can significantly alter the toxicological profile, stability, and therapeutic effectiveness of the final drug product.[2]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a comprehensive framework for the purity analysis of this compound. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative regulatory guidelines.

Understanding the Impurity Profile: A Synthesis-Driven Approach

A robust purity analysis strategy begins with a thorough understanding of the potential impurities that may arise during the synthesis of this compound. The most common synthetic route to β-ketonitriles is the Claisen condensation, or a variation thereof, involving the reaction of a substituted benzoyl derivative with an activated nitrile, such as acetonitrile, in the presence of a strong base.[3][4]

This synthetic pathway allows us to anticipate a spectrum of potential impurities, which can be broadly categorized as organic, inorganic, and residual solvents, in line with the International Council for Harmonisation (ICH) guidelines.[5]

-

Process-Related Impurities (Organic): These include unreacted starting materials (e.g., 2-fluorobenzoyl derivatives, acetonitrile), intermediates, and by-products from side reactions. For instance, self-condensation of the starting ester or reactions involving impurities in the starting materials can lead to undesired molecular entities.

-

Degradation Products (Organic): this compound, containing both a ketone and a nitrile group, may be susceptible to hydrolysis or other degradation pathways under certain storage or processing conditions.

-

Inorganic Impurities: These can originate from reagents, catalysts, or processing aids used during synthesis and purification.[2]

-

Residual Solvents: Organic solvents used during the reaction and purification steps may be present in the final product and must be controlled according to ICH Q3C guidelines.[6]

The following diagram illustrates a strategic workflow for the comprehensive purity analysis of this compound, integrating multiple analytical techniques to address the different classes of potential impurities.

Caption: Figure 1: Integrated Workflow for Purity Analysis

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with UV detection is the workhorse for determining the assay and profiling organic impurities in aromatic compounds like this compound. The key challenge with this analyte is its moderate polarity, which requires careful method development to achieve adequate retention and sharp peak shapes on reversed-phase columns.

Rationale for Method Design:

A polar-embedded reversed-phase column is selected to enhance the retention of the analyte and provide alternative selectivity for potential polar impurities. The use of a gradient elution with a mobile phase containing a low concentration of formic acid ensures good peak shape and ionization for potential mass spectrometry interfacing.

Detailed Experimental Protocol: HPLC-UV Method

-

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column thermostat, and a diode array detector (DAD) or multi-wavelength UV detector.

-

-

Chromatographic Conditions:

-

Column: Polar-embedded C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

Time (min) % B 0.0 30 20.0 80 25.0 80 25.1 30 | 30.0 | 30 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

-

System Suitability:

-

Inject a standard solution six times. The relative standard deviation (RSD) of the peak area for the main component should be ≤ 1.0%.

-

The tailing factor for the this compound peak should be between 0.8 and 1.5.

-

-

Data Analysis:

-

Purity is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks.

-

Impurities are reported as a percentage of the total peak area. Any impurity exceeding the reporting threshold (typically 0.05% as per ICH Q3A) should be documented.[7] Impurities above the identification threshold (e.g., 0.10%) require structural elucidation, often by LC-MS.[8]

-

Absolute Purity Determination: Quantitative NMR (qNMR)

While HPLC provides a profile of chromatographic purity, quantitative Nuclear Magnetic Resonance (qNMR) offers a direct and highly accurate measurement of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[7][9] This technique is particularly valuable for the certification of reference standards.

Rationale for qNMR:

The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[5][8] By comparing the integral of a specific, well-resolved proton signal from the analyte with that of a certified internal standard of known purity, the absolute purity of the analyte can be calculated. The presence of a fluorine atom in this compound also allows for the potential use of ¹⁹F qNMR.

Detailed Experimental Protocol: ¹H qNMR Method

-

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

-

Materials:

-

Analyte: this compound.

-

Internal Standard: A certified reference material with known purity, such as maleic acid or dimethyl sulfone. The standard should have signals that do not overlap with the analyte signals.

-

Deuterated Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), ensuring both the analyte and internal standard are fully soluble.

-

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Accurately weigh a similar amount of the certified internal standard into the same vial.

-

Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5-7 times the longest T1 value).

-

Use a 90° pulse angle.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

Data Processing and Calculation:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

-

Calculate the purity of the analyte using the following formula:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

M = Molar mass

-

m = Mass

-

Purity = Purity of the standard

-

Quantitative Data Summary

| Analytical Technique | Parameter Measured | Typical Acceptance Criteria | Reference |

| HPLC-UV | Assay (% vs. Reference Standard) | 98.0% - 102.0% | |

| HPLC-UV | Individual Unspecified Impurity (% Area) | ≤ 0.10% | |

| HPLC-UV | Total Impurities (% Area) | ≤ 0.5% | |

| qNMR | Absolute Purity (%) | ≥ 99.5% (for reference std) | |

| Headspace GC-MS | Residual Solvents (ppm) | As per ICH Q3C limits |

Analysis of Volatile Impurities: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Residual solvents are a critical class of impurities that must be controlled in pharmaceutical intermediates.[6] Headspace GC-MS is the preferred method for this analysis due to its high sensitivity and specificity for volatile organic compounds.

Rationale for Headspace GC-MS:

This technique allows for the analysis of volatile compounds in a solid or liquid matrix without the need for extensive sample preparation. The headspace vial is heated, and the volatile solvents partition into the gas phase, which is then injected into the GC-MS system. Mass spectrometry provides definitive identification of the detected solvents.

Detailed Experimental Protocol: Headspace GC-MS Method

-

Instrumentation:

-

Gas chromatograph with a mass selective detector (MSD) and a headspace autosampler.

-

-

Chromatographic Conditions:

-

Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.

-

Oven Temperature Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

-

Injector Temperature: 250 °C.

-

MSD Transfer Line Temperature: 250 °C.

-

MS Ion Source Temperature: 230 °C.

-

Scan Range: m/z 35-350.

-

-

Headspace Parameters:

-

Vial Equilibration Temperature: 80 °C.

-

Vial Equilibration Time: 30 min.

-

Loop Temperature: 90 °C.

-

Transfer Line Temperature: 100 °C.

-

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.

-

Add 5 mL of a suitable solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), that will dissolve the sample but not interfere with the analysis.

-

Seal the vial immediately.

-

-

Data Analysis:

-

Identify residual solvents by comparing their mass spectra and retention times with those of known standards.

-

Quantify the solvents using an external or internal standard calibration method. The results are typically reported in parts per million (ppm) and compared against the limits set by ICH Q3C.[6]

-

Impurity Identification and Structural Elucidation

When an unknown impurity is detected above the identification threshold (typically >0.1%), its structure must be determined. This is a critical step in assessing its potential toxicity and establishing appropriate controls.

Caption: Figure 2: Strategy for Impurity Identification

This multi-step process, as outlined in Figure 2, typically involves:

-

LC-MS Analysis: To obtain the molecular weight and initial fragmentation pattern of the impurity.

-

High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass and elemental composition, allowing for the proposal of a molecular formula.

-

Isolation: If necessary, the impurity is isolated using techniques like preparative HPLC.

-

NMR Spectroscopy: One- and two-dimensional NMR experiments are performed on the isolated impurity to elucidate its complete chemical structure.

-

Confirmation: The proposed structure is often confirmed by synthesizing the impurity and comparing its chromatographic and spectroscopic properties with the isolated unknown.

Conclusion: A Framework for Assured Quality

The purity analysis of this compound is a multifaceted endeavor that requires a scientifically sound, risk-based approach. By integrating orthogonal analytical techniques such as HPLC-UV, qNMR, and Headspace GC-MS, a comprehensive and reliable assessment of the compound's purity can be achieved. The methodologies and strategies outlined in this guide provide a robust framework for researchers and drug development professionals to ensure the quality, safety, and consistency of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.

References

-

ICH. (2006). Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

-

ICH. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

-

Patsnap. (2024). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

-

Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

-

ResolveMass Laboratories Inc. (2024). How Pharmaceutical Impurity Analysis Works. [Link]

-

ICH. (2021). Q3C(R8) Impurities: Guideline for Residual Solvents. European Medicines Agency. [Link]

-

ICH. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

-

United States Pharmacopeia. (n.d.). General Chapter <761> Nuclear Magnetic Resonance. USP-NF. [Link]

-

BIOSYNCE. (n.d.). This compound CAS 31915-26-1. [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

-

Wikipedia. (n.d.). Claisen condensation. [Link]

-

PHARMACEUTICAL SCIENCES. (n.d.). impurity profiling and drug characterization: backdrop and approach. [Link]

-

GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies. [Link]

Sources

- 1. biosynce.com [biosynce.com]

- 2. iajps.com [iajps.com]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. Claisen condensation - Wikipedia [en.wikipedia.org]

- 5. emerypharma.com [emerypharma.com]

- 6. Residual Solvent Analysis Information | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 8. rssl.com [rssl.com]

- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(2-Fluorophenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed and scientifically grounded overview of the synthesis and characterization of 3-(2-fluorophenyl)-3-oxopropanenitrile, a key building block in contemporary medicinal chemistry. Moving beyond a simplistic recitation of procedural steps, this document delves into the causal relationships behind experimental choices, offering a robust framework for both replication and innovation. The protocols described herein are designed as self-validating systems, supported by authoritative references to ensure scientific integrity. This guide is intended to empower researchers with the in-depth knowledge required to confidently synthesize, purify, and characterize this versatile compound.

Introduction: The Strategic Importance of this compound in Modern Drug Discovery

This compound, also known as 2-fluorobenzoylacetonitrile, is a highly versatile intermediate in the synthesis of a wide array of heterocyclic compounds.[1] Its significance in drug discovery stems from the unique combination of a fluorine-substituted phenyl ring and a reactive β-ketonitrile moiety.

The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[2][3] The ortho-fluorine atom in this compound can modulate a molecule's metabolic stability, binding affinity, and lipophilicity.[2] Concurrently, the β-ketonitrile functional group provides a reactive platform for a multitude of chemical transformations, particularly cyclization reactions, enabling the construction of complex molecular scaffolds.[4] This makes it a valuable precursor for synthesizing various biologically active molecules, including those with potential therapeutic applications in areas such as cancer and infectious diseases.[1][5]

Synthesis of this compound: A Mechanistic and Practical Approach

The most prevalent and efficient synthetic route to this compound is the Claisen condensation.[6] This robust carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone in the presence of a strong base.[7][8] In this specific synthesis, 2-fluoroacetophenone is reacted with an ester of cyanoacetic acid, such as ethyl cyanoacetate.

2.1. The Underlying Chemistry: The Claisen Condensation

The Claisen condensation is initiated by the deprotonation of the α-carbon of the ester by a strong base, forming a nucleophilic enolate.[9] This enolate then attacks the electrophilic carbonyl carbon of the ketone, leading to a tetrahedral intermediate. Subsequent elimination of an alkoxide leaving group yields the β-keto ester product.[9]

The choice of base is a critical parameter in a Claisen condensation. Sodium ethoxide is a commonly employed base for this reaction.[6] Its use is advantageous because it is a sufficiently strong base to generate the required enolate, and any transesterification with the ethyl ester starting material will not lead to the formation of a different ester, thereby minimizing side products.[7] The overall reaction is driven to completion by the deprotonation of the product, a β-keto ester, which is more acidic than the starting ester.[8][9]

Caption: A simplified workflow of the Claisen condensation for the synthesis of this compound.

2.2. Detailed Experimental Protocol

The following protocol provides a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

2-Fluoroacetophenone

-

Ethyl cyanoacetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (dilute)

-

Saturated aqueous sodium bicarbonate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with anhydrous ethanol.

-

Base Preparation: Sodium metal is carefully added to the ethanol to generate sodium ethoxide in situ. Alternatively, a commercial solution of sodium ethoxide in ethanol can be used.

-

Reactant Addition: A mixture of 2-fluoroacetophenone and ethyl cyanoacetate is added dropwise to the stirred solution of sodium ethoxide at a controlled temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or gentle reflux, and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of dilute hydrochloric acid. The product is then extracted with an organic solvent such as diethyl ether.

-

Purification: The organic extracts are combined, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[10][11]

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A multi-technique approach, including spectroscopic and physical methods, is employed.

Caption: The relationship between analytical techniques and the information obtained for the characterization of this compound.

3.1. Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for this compound.[12][13][14]

| Analytical Technique | Expected Observations | Interpretation |

| ¹H NMR | Aromatic protons (multiplet), Methylene protons (singlet) | Confirms the presence of the fluorophenyl ring and the CH₂ group adjacent to the carbonyl and nitrile groups. |

| ¹³C NMR | Signals for aromatic carbons (some showing C-F coupling), carbonyl carbon, nitrile carbon, and methylene carbon. | Provides a detailed map of the carbon skeleton and confirms the presence of all functional groups.[15] |

| ¹⁹F NMR | A single resonance in the typical range for an aryl fluoride. | Confirms the presence and electronic environment of the fluorine atom. |

| Infrared (IR) Spectroscopy | Strong absorption bands for the C≡N stretch and the C=O stretch. | Identifies the key nitrile and carbonyl functional groups.[12] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. | Confirms the molecular weight and provides information for elemental composition analysis.[14] |

3.2. Physical Properties and Purity Assessment

-

Appearance: Typically a yellow solid.[16]

-

Melting Point: A sharp and defined melting point range indicates high purity.

-

Purity: The purity of the compound is crucial for its use in subsequent reactions, with typical purities exceeding 96-97%.[1][16] High-performance liquid chromatography (HPLC) is the preferred method for quantitative purity determination.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the synthesis and characterization of this compound, emphasizing the scientific principles that underpin the experimental procedures. The Claisen condensation remains a reliable and efficient method for its synthesis, and a combination of spectroscopic techniques allows for its unambiguous characterization.

As a valuable building block in medicinal chemistry, the demand for this compound is likely to remain strong. Future research may focus on developing more sustainable and atom-economical synthetic routes, potentially through the use of novel catalytic systems. Furthermore, the continued exploration of this versatile intermediate in the synthesis of new and complex bioactive molecules will undoubtedly contribute to the advancement of drug discovery.

References

-

BIOSYNCE. (n.d.). This compound CAS 31915-26-1. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

-

Specialty Chemicals. (n.d.). Understanding Purity: 2-Fluorobenzonitrile for Demanding Applications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Retrieved from [Link]

-

MOLBASE. (n.d.). This compound 31915-26-1, Purity 96%. Retrieved from [Link]

-

Knowledge. (2025, September 25). The Critical Role of Fluorochemicals in Pharmaceutical R&D. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. Retrieved from [Link]

- Google Patents. (n.d.). CN111233835A - Preparation and purification method of 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde.

- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....

-

YouTube. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

-

International Journal for Pharmaceutical Research Scholars (IJPRS). (n.d.). Structural Identification and Characterization of Potential Impurities of Azelnidipine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). The Role of Fluorinated Intermediates in Modern Drug Discovery. Retrieved from [Link]

-

W. Robien, Inst. of Org. Chem., Univ. of Vienna. (n.d.). 3-hydroxy-3-(2-nitrophenyl)propionitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. biosynce.com [biosynce.com]

- 2. kaibangchem.com [kaibangchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Claisen Condensation [organic-chemistry.org]

- 7. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]

- 11. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. ijprs.com [ijprs.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. molbase.com [molbase.com]

The Strategic Utility of 3-(2-Fluorophenyl)-3-oxopropanenitrile in Modern Drug Discovery: A Technical Guide for Researchers

Introduction: The Unseen Importance of a Fluorinated Building Block

In the landscape of contemporary drug discovery and medicinal chemistry, the success of a synthesis campaign often hinges on the quality and strategic design of its fundamental building blocks. Among the vast arsenal of chemical intermediates, 3-(2-Fluorophenyl)-3-oxopropanenitrile (also known as 2-Fluorobenzoylacetonitrile) emerges as a compound of significant interest. Its deceptively simple structure, featuring a β-ketonitrile core appended to a fluorinated phenyl ring, belies a rich chemical reactivity and strategic importance. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing, chemical properties, and practical applications of this versatile intermediate.

The incorporation of a fluorine atom, particularly on an aromatic ring, is a well-established strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and relatively small size can influence pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. The β-ketonitrile moiety, a classic 1,3-dicarbonyl equivalent, is a powerful synthon for the construction of a wide array of heterocyclic systems, which form the core of countless pharmaceutical agents. The combination of these two features in this compound makes it a valuable precursor for creating libraries of novel, fluorinated heterocyclic compounds with potential therapeutic applications.

Commercial Sourcing and Quality Considerations for Research Applications

For any research or development program, the reliability of starting materials is paramount. This compound is available from a number of commercial suppliers who cater to the research and bulk chemical markets. When selecting a supplier, researchers should consider not only the cost but also the purity, available quantities, and the comprehensiveness of the provided analytical data.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Molecular Formula | Purity (Typical) | Available Quantities | Notes |

| Biosynce | 31915-26-1 | C₉H₆FNO | >97% | Grams to hundreds of kilograms | Offers a range of scales suitable for initial research through to process development.[1] |

| Nanjing Finechem Holding Co.,Limited (via Methylamine Supplier) | 31915-26-1 | C₉H₆FNO | Not specified, but rigorous testing is claimed | Minimum order of 1g | Emphasizes strict quality protocols and provides detailed storage and shipping information. |

| BLDpharm | 31915-26-1 | C₉H₆FNO | Not specified | Not specified | Lists the compound as an organic building block.[2] |

| Sigma-Aldrich (AldrichCPR) | 31915-26-1 | C₉H₆FNO | Not specified | Not specified | Provided as-is for early discovery research, with the buyer responsible for confirming identity and purity.[3] |

| ChemicalBook | 31915-26-1 | C₉H₆FNO | ≥98% (from listed suppliers) | Varies by supplier | A platform listing multiple suppliers, some of whom specify purity levels.[4] |

Expert Insight: While a stated purity of >97% is common, for sensitive applications such as catalyst screening or the synthesis of compounds for biological testing, it is crucial to obtain a supplier-provided Certificate of Analysis (CoA). A comprehensive CoA should include results from techniques like ¹H NMR, ¹³C NMR, and HPLC or GC-MS to confirm the structure and identify any potential impurities that could interfere with subsequent reactions. The absence of such data, as noted with some suppliers, necessitates in-house validation before use.

Chemical Properties and Handling

A thorough understanding of the chemical and physical properties of this compound is essential for its safe handling and effective use in synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 31915-26-1 | [1][4] |

| Molecular Formula | C₉H₆FNO | [5] |

| Molecular Weight | 163.15 g/mol | [5] |

| Appearance | Solid (typically yellow) | |

| Melting Point | 60-65 °C | [1] |

| Boiling Point | 297.3 ± 20.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in acetone, chloroform, dichloromethane, ethanol, ethyl acetate, methanol. Low solubility in water. | |

| pKa (Predicted) | 6.11 ± 0.10 | [1] |

Safety and Handling

This compound is an organic compound with potential toxicity and should be handled with appropriate caution.[1]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Inhalation and Contact: Avoid breathing dust and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air.[1]

-

Storage: Store in a cool, dry, well-ventilated area away from heat sources, open flames, and incompatible substances such as strong oxidizing agents and strong acids.[1] Keep the container tightly sealed to prevent exposure to moisture.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Application in Drug Discovery: A Gateway to Fluorinated Heterocycles

The primary value of this compound lies in its utility as a precursor for heterocyclic synthesis. The β-ketonitrile functional group is a versatile building block for constructing rings such as pyrimidines, pyridines, and pyrazoles, which are privileged scaffolds in medicinal chemistry.

The Synthesis of Fluorinated Pyrimidines